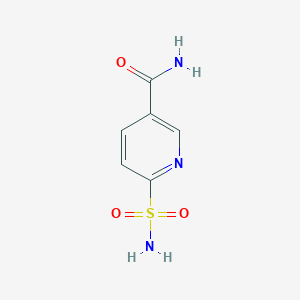![molecular formula C8H6O4S B15096496 7-Oxo-5,7-dihydro-4H-thieno[2,3-c]pyran-5-carboxylic acid](/img/structure/B15096496.png)
7-Oxo-5,7-dihydro-4H-thieno[2,3-c]pyran-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Oxo-5,7-dihydro-4H-thieno[2,3-c]pyran-5-carboxylic acid is a heterocyclic compound that belongs to the class of thienopyrans This compound is characterized by a fused ring system containing both sulfur and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Oxo-5,7-dihydro-4H-thieno[2,3-c]pyran-5-carboxylic acid typically involves multi-step reactions. One common method includes the condensation of a thiophene derivative with a suitable aldehyde, followed by cyclization and oxidation steps. For instance, the reaction of 2-chloro-1-methylpyridinium iodide with a thiophene derivative in the presence of triethylamine and 4-dimethylaminopyridine in dichloromethane, followed by heating and subsequent purification, can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and employing continuous flow techniques to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
7-Oxo-5,7-dihydro-4H-thieno[2,3-c]pyran-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl group to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where substituents on the ring system are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or tetrahydrofuran.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
7-Oxo-5,7-dihydro-4H-thieno[2,3-c]pyran-5-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of novel materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 7-Oxo-5,7-dihydro-4H-thieno[2,3-c]pyran-5-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, modulating the activity of these targets and influencing biological pathways. Specific pathways and targets depend on the context of its application, such as inhibiting enzyme activity in a biochemical assay .
Comparison with Similar Compounds
Similar Compounds
6,7-Dihydro-4H-thieno[3,2-c]pyran-2-carboxylic acid: Similar in structure but differs in the position of the oxygen atom in the ring system.
5,6-Dihydro-6-methyl-4-oxo-4H-thieno[2,3-b]thiopyran-2-sulfonamide: Contains a sulfur atom and a sulfonamide group, offering different chemical properties.
Uniqueness
7-Oxo-5,7-dihydro-4H-thieno[2,3-c]pyran-5-carboxylic acid is unique due to its specific ring structure and the presence of both sulfur and oxygen atoms. This combination imparts distinct electronic and steric properties, making it valuable for various chemical and biological applications.
Properties
Molecular Formula |
C8H6O4S |
|---|---|
Molecular Weight |
198.20 g/mol |
IUPAC Name |
7-oxo-4,5-dihydrothieno[2,3-c]pyran-5-carboxylic acid |
InChI |
InChI=1S/C8H6O4S/c9-7(10)5-3-4-1-2-13-6(4)8(11)12-5/h1-2,5H,3H2,(H,9,10) |
InChI Key |
KPWWDHQRDONLOD-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC(=O)C2=C1C=CS2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[3-(2-imino-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-3(2H)-yl)phenyl]ethanone](/img/structure/B15096415.png)
![2-amino-1-(4-ethylphenyl)-N-[2-(4-methoxyphenyl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B15096418.png)
![Benzyl N-[1-diethoxyphosphoryl-2,2,2-trifluoro-1-(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)ethyl]carbamate](/img/structure/B15096426.png)
![4-anilino-2,3-dihydroxy-4-oxobutanoic acid;6-(7-hydroxy-5,6-dihydropyrrolo[1,2-c]imidazol-7-yl)-N-methylnaphthalene-2-carboxamide](/img/structure/B15096427.png)
![2-[(2-methylbenzoyl)amino]benzoic Acid](/img/structure/B15096429.png)



![{[3-(Tert-butyl)-4-methoxyphenyl]sulfonyl}(2-methylcyclohexyl)amine](/img/structure/B15096450.png)
![N-(3-acetylphenyl)-5-[(4-chlorophenoxy)methyl]furan-2-carboxamide](/img/structure/B15096460.png)


![4-[(Naphthalen-2-yl)carbamoyl]butanoic acid](/img/structure/B15096488.png)
